7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence thedopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in various neurological and psychiatric disorders.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the reaction of 7-methylindoline-2,3-dione with 3-(m-tolyloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like THF or DMF are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .
Scientific Research Applications
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and dyes.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound with similar chemical properties.
7-Methylindoline-2,3-dione: A closely related derivative with a methyl group at the 7-position.
3-(m-Tolyloxy)propylindoline-2,3-dione: A derivative with a similar substituent on the indoline ring.
Uniqueness
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is unique due to the presence of both the 7-methyl and 3-(m-tolyloxy)propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHCYGDIDSNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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